{6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol
Overview
Description
{6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol is a chemical compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a bromine atom at the 6th position of the triazolo[1,5-a]pyrimidine ring and a methanol group at the 2nd position. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been reported to inhibit hiv-1 rnase h function , and CDK2/cyclin A2, which are appealing targets for cancer treatment .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, some triazolo[1,5-a]pyrimidine derivatives have been reported to suppress the ERK signaling pathway, which plays a crucial role in cell proliferation and survival .
Biochemical Pathways
Related compounds have been shown to affect pathways such as the erk signaling pathway .
Result of Action
Similar compounds have shown superior cytotoxic activities against certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol typically involves the reaction of 2-aminopyrimidine with bromine and methanol under controlled conditions. One common method involves the use of microwave-mediated, catalyst-free synthesis, where the reaction is carried out in dry toluene at 140°C . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine
- 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol
Uniqueness
{6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol is unique due to the presence of both a bromine atom and a methanol group, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O/c7-4-1-8-6-9-5(3-12)10-11(6)2-4/h1-2,12H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGKPVZXJRQKPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC(=NN21)CO)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.